N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a cyclopentanecarbonyl-substituted indoline core linked to a 5-methylthiophene-2-sulfonamide group. This compound is hypothesized to exhibit biological activity due to its structural similarity to other sulfonamide-based molecules with reported herbicidal, antimicrobial, or enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-13-6-9-18(25-13)26(23,24)20-16-8-7-14-10-11-21(17(14)12-16)19(22)15-4-2-3-5-15/h6-9,12,15,20H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJHNWZTBTNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, synthetic pathways, and comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.5 g/mol. The compound features a unique structure that includes:
- Cyclopentanecarbonyl group : Enhances hydrophobic interactions.
- Indole moiety : Known for various biological activities, including anti-cancer properties.
- Thiophene sulfonamide group : Imparts potential for enzyme inhibition.
Antitumor Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antitumor activity. For instance, compounds containing the indole and sulfonamide pharmacophores have shown promise in inhibiting cancer cell proliferation. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are expected to mirror those observed in related compounds.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes involved in cancer cell metabolism.
- Cell Cycle Modulation : Similar compounds have been shown to disrupt the cell cycle, particularly affecting mitosis and G1 phase accumulation .
- Receptor Interaction : The indole structure may facilitate binding to various receptors, modulating their activity and influencing cellular signaling pathways.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Using Fischer indole synthesis techniques.
- Introduction of Sulfonamide Group : Via nucleophilic substitution reactions.
- Cyclopentanecarbonyl Modification : Achieved through acylation reactions.
Comparative Analysis
To better understand the biological profile of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | Structure | Potential anti-cancer activity | Contains a furan ring |
| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-methoxy-4-isopropoxybenzamide | Structure | Investigated for anti-inflammatory effects | Contains a thiophene ring |
| 5-chloro-N-(1-(cyclopentanecarbonyl)indolin-6-yl)thiophene-2-sulfonamide | Structure | Bioactive compound with indole nucleus | Chloro-substituted |
Comparison with Similar Compounds
Compound 13h: 2-Chloro-N-(1-(cyclopentanecarbonyl)piperidin-4-yl)-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)benzenesulfonamide
- Structural Differences: Core Structure: Piperidine (13h) vs. indoline (target compound). Substituents: 13h includes a fluorinated dihydropyrimidinone group and chloro/fluoro substituents on the benzene ring, while the target compound has a simpler 5-methylthiophene sulfonamide. Functional Impact:
The indoline core in the target compound may offer greater π-stacking interactions compared to piperidine in 13h.
- Synthetic Yield & Purity: Parameter Compound 13h Target Compound Yield Not reported Not available HPLC Purity Not reported Not available
Compound 5: 5-Allyl-2-chloro-6-(thiophen-2-ylsulfonyl)-5,6-dihydroindolo[2,3-b]indole
- Structural Differences :
- Core Structure: Dihydroindoloindole (5) vs. indoline (target compound).
- Substituents: Allyl and chloro groups in 5 vs. cyclopentanecarbonyl and methyl groups in the target.
- Functional Impact :
The allyl group in 5 may confer reactivity in further functionalization.
- Analytical Data: Parameter Compound 5 Target Compound Yield 69% Not available Melting Point 153–155°C Not available HPLC Purity 96.7% Not available
Compound 4w: N-(4-Chloro-2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)phenyl)thiophene-2-sulfonamide
- Structural Differences :
- Core Structure: Tetrahydrocyclopenta[b]indole (4w) vs. cyclopentanecarbonyl-indoline (target compound).
- Substituents: Methoxy and chloro groups in 4w vs. methylthiophene in the target.
- Functional Impact :
- The methoxy group in 4w may enhance solubility compared to the methyl group in the target compound.
- Analytical Data: Parameter Compound 4w Target Compound Yield 69% Not available Melting Point 153–155°C Not available HPLC Purity 91.2% Not available
Key Findings and Implications
Core Structure Influence :
- Indoline/piperidine/indoloindole cores significantly alter conformational flexibility and binding kinetics. The indoline in the target compound may balance rigidity and adaptability better than piperidine (13h) or fused systems (5, 4w) .
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in 13h) enhance stability but may reduce solubility. The methyl group in the target compound offers a balance between lipophilicity and metabolic stability.
Synthetic Feasibility :
- Yields for analogs like 5 and 4w (69%) suggest moderate synthetic efficiency, though optimization may be required for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
